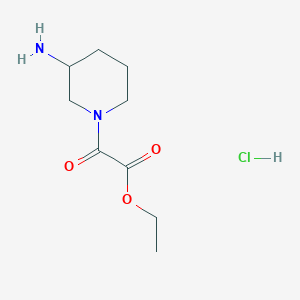

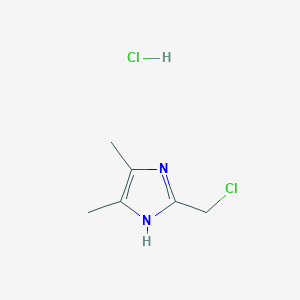

![molecular formula C14H9F3N2 B1450379 6-(3-(三氟甲基)苯基)-1H-吡咯并[3,2-b]吡啶 CAS No. 1261544-53-9](/img/structure/B1450379.png)

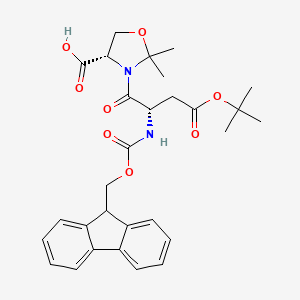

6-(3-(三氟甲基)苯基)-1H-吡咯并[3,2-b]吡啶

描述

“6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular weight is 147.0979 .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and can involve various methods of synthesis .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by their unique physical and chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学研究应用

抗癌潜力

6-(3-(三氟甲基)苯基)-1H-吡咯并[3,2-b]吡啶及其衍生物在抗癌研究中显示出有希望的结果。新型烷基酰胺功能化的三氟甲基取代吡唑并[3,4-b]吡啶衍生物已经合成并对各种癌细胞系进行了测试,包括肺癌、乳腺癌、前列腺癌和宫颈癌。化合物如5i和6e在微摩尔浓度下表现出显著的生物活性 (Chavva et al., 2013)。同样,合成了1,2,3-三唑标记的吡唑并[3,4-b]吡啶衍生物,并对其针对人类癌细胞系的细胞毒活性进行了筛选,鉴定出化合物如3e、4g、4i和4j具有有希望的活性 (Kurumurthy et al., 2014)。

机制和结构研究

研究还着重于6-(3-(三氟甲基)苯基)-1H-吡咯并[3,2-b]吡啶化合物的反应机制和结构方面。例如,3-氨基吡咯与三氟甲基-β-二酮的反应导致γ-1H-吡咯并[3,2-b]吡啶的形成,三氟甲基基团影响了相邻基团的亲电性和碱性 (De Rosa et al., 2015)。此外,还记录了相关化合物的固相FT-IR和FT-Raman光谱,为这些分子的结构和振动光谱提供了见解 (Bahgat et al., 2009)。

合成方法

多项研究已经开发了合成这些化合物的方法。一种方法涉及使用微波辅助处理在Sonogashira型交叉偶联条件下直接合成6-取代的1-苯基-3-三氟甲基-1H-吡唑并[4,3-c]吡啶 (Palka et al., 2014)。另一项研究通过无溶剂条件下的三组分反应实现了6-三氟甲基-1H-吡咯并[3,4-b]吡啶的区域特异性合成,证明比传统的逐步溶剂介导的过程更有效 (Aggarwal et al., 2012)。

抗菌和抗微生物应用

这些化合物还被用于探索其抗菌和抗微生物特性。合成的吡啶并[2,3-d]嘧啶衍生物显示出有希望的抗菌和抗真菌活性,其中的化合物改变了固醇的谱系,可能抑制了真菌中麦角固醇的生物合成 (Veeraswamy et al., 2018)。吡唑并[3,4-b]吡啶和嘧啶功能化的1,2,3-三唑衍生物对人类癌细胞系显示出细胞毒性,并表现出抗微生物和抗生物膜活性 (Nagender et al., 2014)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

属性

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABPFYQOXULQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

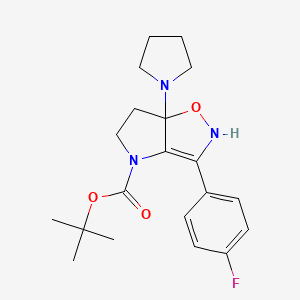

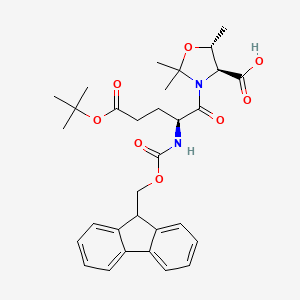

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)

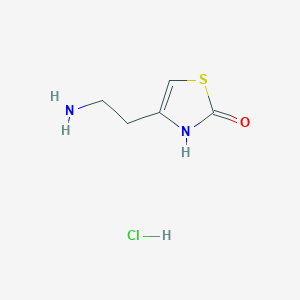

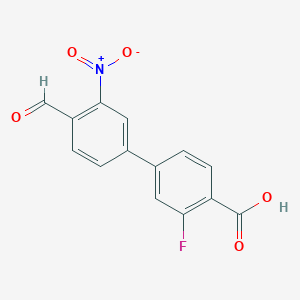

![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

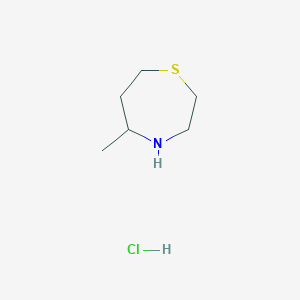

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)